

physical and chemical properties of 5-Chloro-2-fluoro-3-iodopyridine

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Compound of Interest

Compound Name: 5-Chloro-2-fluoro-3-iodopyridine

Cat. No.: B591577

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In-Depth Technical Guide: 5-Chloro-2-fluoro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **5-Chloro-2-fluoro-3-iodopyridine**, a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

5-Chloro-2-fluoro-3-iodopyridine is a polysubstituted aromatic heterocycle. Its structure features a pyridine ring substituted with chlorine, fluorine, and iodine atoms, making it a versatile building block for the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of **5-Chloro-2-fluoro-3-iodopyridine**

| Property | Value | Source(s) |
|---------------------|-------------------------------------|---|
| CAS Number | 884495-31-2 | [1] [2] |
| Molecular Formula | C ₅ H ₂ ClFIN | [2] [3] [4] |
| Molecular Weight | 257.43 g/mol | [4] |
| Physical Form | Solid | [3] |
| Boiling Point | 252.1 ± 35.0 °C at 760 mmHg | [3] |
| Storage Temperature | 4°C, protect from light | [3] |
| Purity | ≥98% | [3] |

Note: Data for melting point, density, and solubility were not available in the searched literature.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **5-Chloro-2-fluoro-3-iodopyridine**. While full spectral data is often proprietary, several chemical suppliers indicate the availability of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.[\[5\]](#)[\[6\]](#)

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **5-Chloro-2-fluoro-3-iodopyridine**, both ¹H and ¹³C NMR would provide key information.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be influenced by the electronegativity and position of the halogen substituents.
- ¹³C NMR: The carbon NMR spectrum would display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.[\[1\]](#)[\[7\]](#)

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **5-Chloro-2-fluoro-3-iodopyridine** would exhibit characteristic absorption bands for the C-Cl, C-F, C-I, and C-N bonds, as well as the aromatic C-H and C=C stretching and bending vibrations of the pyridine ring.[5]

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of **5-Chloro-2-fluoro-3-iodopyridine** would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of halogen atoms or other parts of the molecule.[5][8]

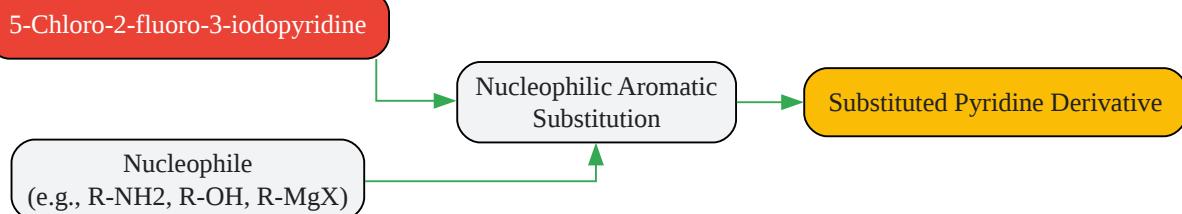
Synthesis and Reactivity

Halogenated pyridines are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

3.1. Synthesis

While a specific, detailed experimental protocol for the synthesis of **5-Chloro-2-fluoro-3-iodopyridine** was not found in the public domain, the synthesis of structurally related compounds suggests potential synthetic routes. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been achieved through "halogen dance" reactions, which involve the migration of a halogen atom on an aromatic ring.[9] Another relevant approach could be adapted from the synthesis of 5-chloro-2,3-difluoropyridine, which involves a multi-step process starting from 2-aminopyridine.[10][11]

A potential synthetic workflow could involve the sequential introduction of the halogen substituents onto a pyridine precursor. The specific order and reagents would be critical to control the regioselectivity of the reactions.



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